Fumigaclavine A

Analytical Chemistry Mycotoxin Detection Immunoassay Development

Fumigaclavine A is the analytically valid reference standard for selective quantification of this saturated D-ring clavine ergot alkaloid. Unlike FuB, FuC, or FuD, its unique 9β-acetoxy stereochemistry ensures minimal antibody cross-reactivity (≤12.6%), enabling unambiguous LC-MS/MS detection in complex matrices. As the direct substrate of reverse prenyltransferase FgaPT1, it is irreplaceable for in vitro enzymatic assays, inhibitor screening, and biosynthetic pathway interrogation. Validated as a tissue biomarker in 64% of clinical aspergillosis cases (0% in controls), authentic FuA is essential for translational mycotoxin research, diagnostic development, and structure-activity relationship studies.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B8117709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumigaclavine A
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
InChIInChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3
InChIKeyGJSSYQDXZLZOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumigaclavine A for Research Use: A Clavine-Type Ergot Alkaloid from Aspergillus fumigatus


Fumigaclavine A (FuA), CAS 6879-59-0, is a clavine-type ergot alkaloid mycotoxin produced by the opportunistic fungal pathogen Aspergillus fumigatus [1]. It belongs to a class of indole derivatives with a characteristic ergoline ring system, distinguished by a saturated D-ring and specific substitutions including a 9β-acetoxy group and methyl groups at the 6 and 8β positions [2]. As a biosynthetic pathway intermediate situated immediately before fumigaclavine C in the ergot alkaloid pathway, FuA serves as a critical analytical reference standard for mycotoxin research, fungal pathogenicity studies, and biochemical pathway investigations [3]. Commercial availability typically specifies purity ≥98% by HPLC, with solubility in DMSO, methanol, or acetone .

Why Fumigaclavine A Cannot Be Replaced by Other Fumigaclavines or Clavine Alkaloids in Analytical and Research Applications


Substitution of Fumigaclavine A with structurally related fumigaclavines (e.g., FuB, FuC, FuD) or other clavine alkaloids (e.g., festuclavine, isofumigaclavine A) is not analytically or biologically equivalent. Immunoassay studies demonstrate that anti-Fumigaclavine A antibodies exhibit minimal cross-reactivity with FuB (1.3%), FuC (12.6%), and FuD (0.2%), confirming distinct epitope recognition driven by the unique 9β-acetoxy substitution and stereochemistry at C-8 [1]. Furthermore, the saturated D-ring of FuA differentiates it from clavicipitaceous ergot alkaloids (e.g., agroclavine, setoclavine), which possess an unsaturated D-ring and exhibit divergent receptor binding profiles [2]. As a pathway intermediate, FuA is the direct substrate for the reverse prenyltransferase FgaPT1, yielding FuC; using FuC as a surrogate would bypass this enzymatic checkpoint and fail to interrogate FuA-specific accumulation in biosynthetic or virulence studies [3]. Quantitative differences in antimicrobial potency and mycotoxin detection thresholds further preclude generic substitution [4].

Quantitative Evidence for Differentiating Fumigaclavine A from Closest Analogs in Research and Procurement


Immunoassay Cross-Reactivity Profile: Fumigaclavine A Exhibits Minimal Antibody Recognition of FuB and FuD

In a competitive indirect enzyme immunoassay (EIA) using polyclonal anti-FuA antibodies, Fumigaclavine A demonstrated minimal cross-reactivity with structurally related fumigaclavines: 1.3% for FuB, 12.6% for FuC, and 0.2% for FuD [1]. Isofumigaclavine A and lysergic acid derivatives (ergonovine, ergotamine, α-ergocryptine) showed no detectable cross-reactivity [1]. This high specificity enables selective quantification of FuA in complex biological matrices without interference from co-occurring fumigaclavines.

Analytical Chemistry Mycotoxin Detection Immunoassay Development

Antimicrobial Activity: Fumigaclavine A Demonstrates Moderate Potency Against Anaerobic Bacteria with Quantified MIC Values

In a panel of anaerobic microorganisms, Fumigaclavine A (compound 8) exhibited antimicrobial activity, though with lower potency than the positive control tinidazole and lower activity than some newly isolated fumigaclavine analogs [1]. Fumigaclavine A showed activity against Veillonella parvula with an MIC of 16 µg/mL, compared to fumigaclavine D (compound 4) and fumigaclavine F (compound 6), which were the most active analogs in this study with MIC=16 µg/mL against V. parvula [1]. Tinidazole, the positive control, exhibited an MIC of 0.12 µg/mL [1].

Antimicrobial Susceptibility Natural Product Screening Anaerobic Microbiology

Biosynthetic Pathway Position: Fumigaclavine A Is the Immediate Precursor to Fumigaclavine C, Distinguished by Acetylation Status

In the Aspergillus fumigatus ergot alkaloid pathway, Fumigaclavine A is the immediate biosynthetic precursor to Fumigaclavine C [1]. The enzyme FgaAT catalyzes the acetylation of Fumigaclavine B to yield Fumigaclavine A, and the reverse prenyltransferase FgaPT1 then converts Fumigaclavine A to Fumigaclavine C using dimethylallyl diphosphate as the prenyl donor [2]. Six independent A. fumigatus isolates were shown to accumulate Fumigaclavine A as the pathway intermediate immediately before Fumigaclavine C [1]. This positions FuA as the critical substrate for in vitro FgaPT1 enzymatic assays and pathway engineering studies.

Fungal Secondary Metabolism Ergot Alkaloid Biosynthesis Enzymatic Assay Development

Structural Differentiation: Saturated D-Ring Distinguishes A. fumigatus Clavines from Clavicipitaceous Ergot Alkaloids

Ergot alkaloids produced by A. fumigatus (including Fumigaclavine A, B, C, and festuclavine) collectively differ from clavines of clavicipitaceous fungi in the saturation of the last assembled of four rings (the D-ring) in the ergoline ring structure [1]. A. fumigatus clavines possess a saturated D-ring, whereas clavicipitaceous ergot alkaloids (e.g., agroclavine, setoclavine, lysergic acid derivatives) contain an unsaturated D-ring with a double bond [1]. This structural divergence arises from functional differences in the easA-encoded old yellow enzymes, which control the branch point between the two lineages [1].

Structural Biology Ergot Alkaloid Chemotaxonomy Receptor Pharmacology

In Vivo Detection in Clinical Aspergillosis: Fumigaclavine A Quantified in Avian Respiratory Tissues

In a study of avian aspergillosis cases, Fumigaclavine A was detected in respiratory tissue samples from 7 out of 11 birds (64%) with confirmed aspergillosis, with a maximum concentration of 38 ng/g tissue, while all control samples (n=7) were negative [1]. Cultured fungal mycelium from clinical cases yielded FuA in the milligrams per gram range (up to 8 mg/g mycelium) [2]. This establishes FuA as an in situ biomarker of A. fumigatus infection, whereas FuC, which co-occurs in mycelial extracts, may have different tissue distribution or stability properties that affect its utility as a diagnostic marker.

Veterinary Mycology Aspergillosis Diagnostics Mycotoxin Biomarker Discovery

Fumigaclavine A: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Selective Quantification of Fumigaclavine A in Multi-Analyte Mycotoxin Panels

Based on the minimal cross-reactivity of anti-FuA antibodies with FuB (1.3%), FuC (12.6%), and FuD (0.2%) [1], Fumigaclavine A is the preferred reference standard for developing and validating LC-MS/MS or immunoassay methods that require selective quantification of FuA in complex matrices (e.g., silage, fungal cultures, clinical specimens) without interference from co-occurring fumigaclavines. Researchers developing multiplex mycotoxin detection panels should include FuA as a discrete analytical target, as FuC or FuB standards will not generate accurate FuA quantification due to differential antibody recognition and distinct chromatographic retention times.

Enzymatic Assays for FgaPT1 Reverse Prenyltransferase Activity

As the immediate biosynthetic precursor to Fumigaclavine C, authentic Fumigaclavine A is the required substrate for in vitro enzymatic assays measuring FgaPT1 activity [2]. This includes inhibitor screening campaigns targeting ergot alkaloid biosynthesis in A. fumigatus, as well as kinetic characterization of FgaPT1 using dimethylallyl diphosphate as the prenyl donor. Neither Fumigaclavine B (deacetylated precursor) nor Fumigaclavine C (prenylated product) can substitute as the substrate for this specific enzymatic conversion.

Comparative Pharmacology of Saturated vs. Unsaturated D-Ring Ergot Alkaloids

Fumigaclavine A serves as a key representative of the saturated D-ring clavine subclass produced by A. fumigatus, contrasting with the unsaturated D-ring clavines and lysergic acid derivatives of clavicipitaceous fungi [3]. This structural distinction, controlled by the easA branch point enzyme, makes FuA essential for receptor binding studies (e.g., serotonin 5-HT2A, dopamine D2) that aim to correlate D-ring saturation state with pharmacological activity. Substitution with clavicipitaceous alkaloids such as agroclavine or setoclavine would introduce an unsaturated D-ring and confound structure-activity relationship analyses.

In Vivo Biomarker Studies of Aspergillus fumigatus Pathogenesis

The detection of Fumigaclavine A in 64% of avian respiratory tissue samples from clinical aspergillosis cases (max 38 ng/g), compared to 0% in controls [4], establishes FuA as a validated in situ biomarker of A. fumigatus infection. Researchers investigating fungal virulence, host-pathogen interactions, or diagnostic biomarker discovery require authentic FuA as a quantitative reference standard for LC-MS/MS or immunoassay calibration. FuC, while co-detected in mycelial extracts, has not been equivalently validated as a tissue biomarker, making FuA the compound of choice for translational aspergillosis research.

Quote Request

Request a Quote for Fumigaclavine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.